molecular formula C16H14ClN3 B8669211 N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine

N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine

Cat. No. B8669211
M. Wt: 283.75 g/mol
InChI Key: DAGZHANGSFFOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388165B2

Procedure details

The procedures of Steps (1) and (2) of Example 18 were repeated step by step, except for using 4-chloroaniline instead of aniline in Step (1) of Example 18 to obtain the title compound (0.83 g, 50%).
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
NC1C2C=CC=C(C([NH:14][C:15]3[C:24]([CH3:25])=[CH:23][CH:22]=[C:21]4[C:16]=3[CH:17]=[CH:18][N:19]=[C:20]4[NH:26][C:27]3[CH:32]=[CH:31][CH:30]=[C:29](C(F)(F)F)[CH:28]=3)=O)C=2C=CN=1.[Cl:37]C1C=CC(N)=CC=1>>[Cl:37][C:30]1[CH:31]=[CH:32][C:27]([NH:26][C:20]2[C:21]3[CH:22]=[CH:23][C:24]([CH3:25])=[C:15]([NH2:14])[C:16]=3[CH:17]=[CH:18][N:19]=2)=[CH:28][CH:29]=1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=2C(=CC=CC12)C(=O)NC1=C2C=CN=C(C2=CC=C1C)NC1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NC=CC=2C(=C(C=CC12)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.